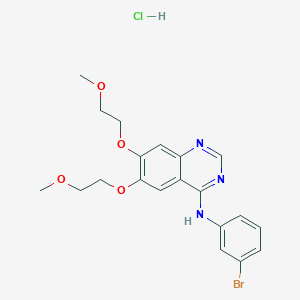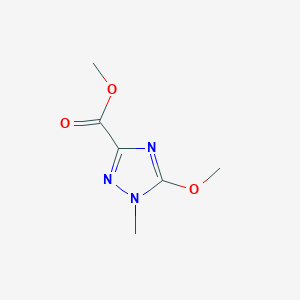
N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl
説明
科学的研究の応用
1. Synthesis and Insecticidal Efficacy
A study by El-Shahawi, El-ziaty, Morsy, & Aly (2016) demonstrates the synthesis of novel bis quinazolin-4(3H)-one derivatives, including the synthesis and utilization of bis benzoxazin-4-one derivatives. These compounds have been tested for their insecticidal efficacy, highlighting their potential use in pest control.
2. Synthesis and Purification Processes
A study by Zhang & Zha (2013) details the optimized synthesis and purification of erlotinib hydrochloride, which involves a nucleophilic substitution reaction. This process includes the transformation of a chlorinated intermediate byproduct, showing the utility of such compounds in the synthesis of pharmaceuticals.
3. Anticancer Activities
The research by Nowak et al. (2014) focuses on the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives and their potential anticancer activities. This study demonstrates the relevance of quinazolinone derivatives in the development of new cancer treatments.
4. Development of Fluorescent Compounds for Optoelectronics
Wołek, Werłos, Komander, & Kudelko (2020) Wołek et al. (2020) explored the synthesis of novel quinazolinylphenyl-1,3,4-oxadiazole derivatives. Their work suggests the use of these compounds in optoelectronics due to their strong fluorescence emission and high quantum yields.
5. Synthesis of Erlotinib Hydrochloride
Research by Sun Jian (2013) and Min (2007) describes the synthesis of Erlotinib hydrochloride, a medication used in cancer treatment. This includes the preparation of key intermediates like 6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
6. Development of H1-antihistaminic Agents
A study by Alagarsamy et al. (2012) focuses on the synthesis of novel quinazolin-4(3H)-ones as potential H1-antihistaminic agents, indicating the application of quinazolinone derivatives in the development of new therapeutic drugs.
特性
IUPAC Name |
N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O4.ClH/c1-25-6-8-27-18-11-16-17(12-19(18)28-9-7-26-2)22-13-23-20(16)24-15-5-3-4-14(21)10-15;/h3-5,10-13H,6-9H2,1-2H3,(H,22,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVQIMOUSDOXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[2-(2-Aminoethoxy)ethyl]-succinamic acid methyl ester hydrochloride](/img/structure/B1460315.png)



